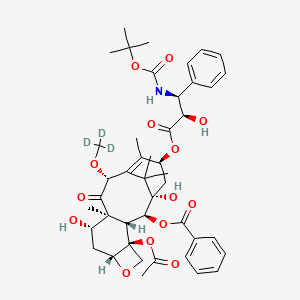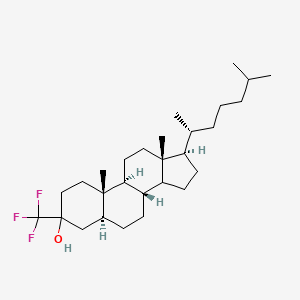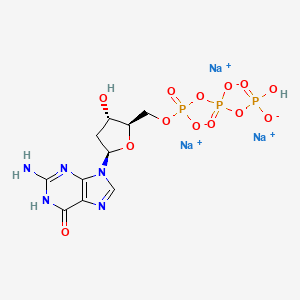
4'-Raloxifene-β-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene . It is a benzothiophene glucuronidated at the 4’ position . This compound is a selective and orally active estrogen receptor antagonist . It can be used for inhibiting bone loss and resorption, and lowering lipid levels .
Synthesis Analysis
The synthesis of 4’-Raloxifene-β-D-glucopyranoside involves complex biochemical reactions. The enzyme UGT76G1 plays a crucial role in the synthesis process . It catalyzes the β (1–3) addition of glucose to its substrates . The enzyme utilizes hydrophobic interactions for substrate recognition . The lack of a strict three-dimensional recognition arrangement, typical of hydrogen bonds, permits two different orientations for β (1–3) sugar addition .Molecular Structure Analysis
The molecular weight of 4’-Raloxifene-β-D-glucopyranoside is 635.72 . Its molecular formula is C34H37NO9S . The SMILES representation of the molecule isO=C(C1=C(C2=CC=C(O[C@H]3C@@HO3)O)O)O)C=C2)SC4=CC(O)=CC=C41)C5=CC=C(OCCN6CCCCC6)C=C5 . Chemical Reactions Analysis
The chemical reactions involving 4’-Raloxifene-β-D-glucopyranoside are complex and involve multiple steps. The enzyme UGT76G1 is known to catalyze the β (1–3) addition of glucose to its substrates . This reaction is facilitated by hydrophobic interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Raloxifene-β-D-glucopyranoside include a molecular weight of 635.72 , a molecular formula of C34H37NO9S , and a SMILES representation ofO=C(C1=C(C2=CC=C(O[C@H]3C@@HO3)O)O)O)C=C2)SC4=CC(O)=CC=C41)C5=CC=C(OCCN6CCCCC6)C=C5 .
Wissenschaftliche Forschungsanwendungen
Estrogen Receptor Modulation
4’-Raloxifene-β-D-glucopyranoside is a metabolite of Raloxifene, which acts as a selective and orally active estrogen receptor antagonist . It’s used in research to understand the role of estrogen receptors in various diseases and to develop treatments that modulate these receptors effectively.
Osteoporosis Prevention
This compound can inhibit bone loss and resorption, making it valuable in the study of osteoporosis prevention . It helps in understanding the mechanisms of bone density maintenance and the development of therapeutic strategies against bone-related diseases.
Lipid Metabolism
Research has shown that 4’-Raloxifene-β-D-glucopyranoside can lower lipid levels . This application is crucial in studying dyslipidemia and related cardiovascular diseases, providing insights into the management of cholesterol and triglycerides.
Drug Development
As a derivative of Raloxifene, this compound is used in drug development processes, particularly in the synthesis and testing of new pharmacological agents aimed at treating conditions influenced by estrogen receptors .
Pharmacokinetics
The study of 4’-Raloxifene-β-D-glucopyranoside also extends to pharmacokinetics, where its absorption, distribution, metabolism, and excretion (ADME) are analyzed to optimize drug design and delivery .
Cancer Research
Given its role as an estrogen receptor antagonist, 4’-Raloxifene-β-D-glucopyranoside is used in cancer research, especially in cancers that are hormone-dependent, such as certain types of breast cancer .
Wirkmechanismus
Zukünftige Richtungen
The future directions for the study of 4’-Raloxifene-β-D-glucopyranoside could involve further exploration of its synthesis process, particularly the role of the enzyme UGT76G1 . Additionally, more research could be conducted to better understand its mechanism of action and potential therapeutic applications .
Eigenschaften
| { "Design of Synthesis Pathway": "The synthesis of compound '4'-Raloxifene-β-D-glucopyranoside' can be achieved through a multi-step reaction pathway involving the protection of specific functional groups and their subsequent deprotection. The synthesis can be divided into three main steps: (1) protection of the hydroxyl group on the glucopyranoside, (2) synthesis of the Raloxifene intermediate, and (3) coupling of the protected glucopyranoside with the Raloxifene intermediate to form the final compound.", "Starting Materials": [ "D-glucose", "Raloxifene hydrochloride", "Methanol", "Sodium hydroxide", "Acetic anhydride", "Pyridine", "Dichloromethane", "Diisopropylethylamine", "Dimethylformamide", "Triethylamine", "Tetrahydrofuran", "2-Chloro-1-methylpyridinium iodide", "Methanesulfonic acid", "Methanol", "Sodium bicarbonate", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: Protection of the hydroxyl group on the glucopyranoside", "a. Dissolve D-glucose in methanol", "b. Add sodium hydroxide and stir for 1 hour", "c. Add acetic anhydride and pyridine and stir for 24 hours", "d. Add dichloromethane and diisopropylethylamine and stir for 1 hour", "e. Filter the mixture and dry the solid", "Step 2: Synthesis of the Raloxifene intermediate", "a. Dissolve Raloxifene hydrochloride in dimethylformamide", "b. Add triethylamine and stir for 30 minutes", "c. Add tetrahydrofuran and 2-chloro-1-methylpyridinium iodide and stir for 24 hours", "d. Add methanesulfonic acid and methanol and stir for 1 hour", "e. Filter the mixture and dry the solid", "Step 3: Coupling of the protected glucopyranoside with the Raloxifene intermediate", "a. Dissolve the protected glucopyranoside in water", "b. Add sodium bicarbonate and stir for 10 minutes", "c. Add the Raloxifene intermediate and stir for 24 hours", "d. Acidify the mixture with hydrochloric acid", "e. Extract the mixture with dichloromethane", "f. Dry the organic layer and evaporate the solvent", "g. Purify the crude product by column chromatography" ] } | |
CAS-Nummer |
334758-19-9 |
Produktname |
4'-Raloxifene-β-D-glucopyranoside |
Molekularformel |
C₃₄H₃₇NO₉S |
Molekulargewicht |
635.72 |
Synonyme |
[2-[4-(β-D-Glucopyranosyloxy)phenyl]-6-hydroxybenzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-methanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)





